N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide
Description
N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-9-5-12(16(2)15-9)8-17-6-11(7-17)14-13(18)10-3-4-10/h5,10-11H,3-4,6-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVYSSQJDHCLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2CC(C2)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the 2,5-dimethylpyrazole derivative. This can be achieved through the alkylation of pyrazole with appropriate alkyl halides under basic conditions . The azetidine ring can be introduced via cyclization reactions involving suitable precursors such as β-amino alcohols . The final step involves the coupling of the azetidine derivative with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The cyclopropane carboxamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted cyclopropane carboxamide derivatives.
Scientific Research Applications
N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity, while the cyclopropane carboxamide moiety can influence the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the azetidine and cyclopropane carboxamide moieties.
Azetidine-3-carboxamide: Contains the azetidine ring and carboxamide group but lacks the pyrazole ring.
Cyclopropanecarboxamide: Features the cyclopropane carboxamide moiety but lacks the pyrazole and azetidine rings.
Uniqueness
N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
